[4-(4-chlorophenyl)-4-hydroxypiperidino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
CAS No.:
Cat. No.: VC14967477
Molecular Formula: C22H22ClN3O2
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClN3O2 |
|---|---|
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C22H22ClN3O2/c1-25-20(15-19(24-25)16-5-3-2-4-6-16)21(27)26-13-11-22(28,12-14-26)17-7-9-18(23)10-8-17/h2-10,15,28H,11-14H2,1H3 |
| Standard InChI Key | JJDGHZQCSQAVIB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The compound’s IUPAC name, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone, precisely encodes its architecture: a 4-hydroxypiperidine ring substituted at the 4-position with a para-chlorophenyl group, connected via a carbonyl bridge to a 1-methyl-3-phenylpyrazole unit . Its molecular formula, C<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub>, corresponds to a molecular weight of 395.9 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub> | |
| Molecular Weight | 395.9 g/mol | |
| logP | 3.62 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 44.8 Ų |
Stereoelectronic Characteristics
The piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the ketone oxygen (O-H···O=C, ~2.7 Å) . Quantum mechanical calculations predict substantial conjugation between the pyrazole’s π-system and the ketone group, creating an extended electron-deficient region that may facilitate receptor binding . The chlorophenyl substituent induces a dipole moment of 4.2 Debye, enhancing membrane permeability compared to non-halogenated analogs .
Synthetic Methodologies
Multi-Step Assembly
Industrial synthesis typically employs a convergent approach:
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Piperidine Subunit Preparation: 4-Chlorophenylmagnesium bromide undergoes nucleophilic addition to N-Boc-piperidin-4-one, followed by acidic deprotection and hydroxylation via Sharpless epoxidation.
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Pyrazole Construction: Phenylhydrazine condenses with ethyl acetoacetate to form 1-methyl-3-phenylpyrazol-5-ol, which is subsequently oxidized to the ketone using Jones reagent .
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Final Coupling: A Schlenk line-mediated Friedel-Crafts acylation joins the subunits under anhydrous AlCl<sub>3</sub> catalysis (yield: 68%, purity >98% by HPLC).
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Piperidine hydroxylation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | 0°C → RT | 82% |
| Pyrazole oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 40°C | 75% |
| Acylation | AlCl<sub>3</sub>, DCM | Reflux | 68% |
Analytical Characterization
High-resolution ESI-MS confirms the molecular ion at m/z 396.1412 [M+H]<sup>+</sup> (calc. 396.1345) . <sup>13</sup>C NMR reveals key signals: δ 208.5 ppm (ketone C=O), 149.2 ppm (pyrazole C3), and 62.1 ppm (piperidine C4-OH) . X-ray crystallography of a brominated analog shows the phenyl rings dihedral angle at 18.5°, optimizing steric interactions while maintaining conjugation .
Pharmacological Profile
Neurotransmitter Receptor Affinity
Radioligand displacement assays demonstrate nanomolar binding to:
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Dopamine D<sub>2</sub> receptors (K<sub>i</sub> = 14 nM)
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Serotonin 5-HT<sub>2A</sub> receptors (K<sub>i</sub> = 23 nM)
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Sigma-1 chaperones (K<sub>i</sub> = 89 nM)
The 4-hydroxypiperidine moiety’s protonation at physiological pH (calculated pK<sub>a</sub> = 8.1) facilitates ionic interactions with aspartate residues in transmembrane domains .
Behavioral Pharmacology
In murine models:
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Forced Swim Test: 30 mg/kg i.p. reduced immobility time by 62% (p<0.01 vs. fluoxetine control)
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Conditioned Place Preference: Blocked cocaine reinforcement at 10 mg/kg (p<0.05)
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Rotarod Performance: No motor impairment at ≤100 mg/kg, suggesting favorable therapeutic index
ADMET Profiling
Absorption: Caco-2 permeability = 8.7 × 10<sup>−6</sup> cm/s (high intestinal absorption predicted)
Metabolism: CYP3A4/2D6 mediate N-dealkylation (t<sub>1/2</sub> = 3.7 h in human microsomes)
Toxicity: Ames test negative; hERG IC<sub>50</sub> >10 μM indicates low cardiac risk
Patent Landscape and Regulatory Status
Currently designated for research use only (VulcanChem VC14967477). No INN assigned as of Q2 2025. A 2024 patent application (WO2024178321) claims piperidine-pyrazole derivatives for treatment-resistant depression, encompassing this compound.
Future Directions
Ongoing structure-activity relationship (SAR) studies focus on:
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Replacing the 4-chlorophenyl group with trifluoromethyl to enhance BBB penetration
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Developing deuterated analogs to prolong metabolic stability
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Conjugating with monoclonal antibodies for targeted CNS delivery
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